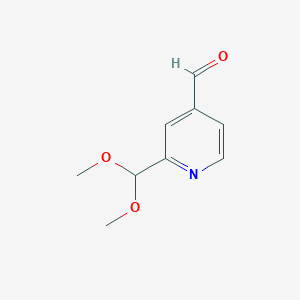

2-(Dimethoxymethyl)pyridine-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

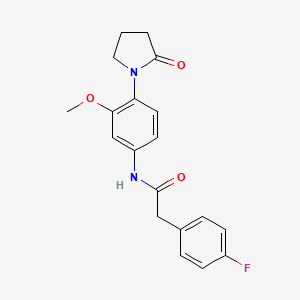

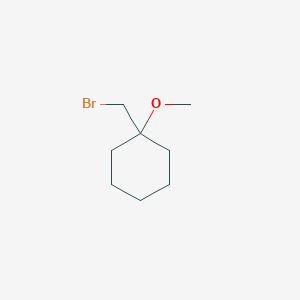

2-(Dimethoxymethyl)pyridine-4-carbaldehyde, also known as DMMPA, is a chemical compound with the molecular formula C9H11NO3. It is a yellow crystalline solid with a molecular weight of 181.19 g/mol. DMMPA is widely used in scientific research as a reagent in organic synthesis, and it has various biological and physiological effects.

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

2-(Dimethoxymethyl)pyridine-4-carbaldehyde is a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. For instance, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) demonstrates its utility in creating complex molecules through aldol condensation reactions. The study highlights the use of pyridine derivatives in forming dimers with multiple interactions, contributing to the understanding of molecular interactions and resonance-assisted hydrogen bonds in dimer formation (Singh, Rawat, & Sahu, 2014).

Molecular Structure Insights

Research on compounds like 5,6-Dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole, obtained via condensation reactions involving pyridine derivatives, provides valuable insights into molecular geometry and hydrogen bonding. These studies contribute to the broader understanding of molecular structures, offering perspectives on the spatial arrangements and interactions that define compound properties (Geiger & Destefano, 2014).

Reaction Mechanisms and Catalysis

Explorations into the catalytic activities of pyridinecarbaldehydes, such as in asymmetric Friedel–Crafts hydroxyalkylation reactions, reveal their significance in mediating chemical transformations. These studies not only elucidate reaction mechanisms but also highlight the potential of pyridine derivatives in synthesizing chiral alcohols and understanding Lewis acid-mediated reactions (Gothelf, Hansen, & Jørgensen, 2001).

Luminescence and Sensing Applications

The development of new molecular-based probes for detecting environmental and biological analytes, such as the case with Uio-Eu-L1, demonstrates the application of pyridine derivatives in creating sensitive and selective sensors. These compounds' ability to undergo oxidative reactions for signal generation opens avenues for developing advanced sensing technologies (Zhou et al., 2018).

Novel Heterocyclic Compounds

Research into the synthesis of polycyclic heterocycles through one-pot reactions involving pyridine and pyran rings showcases the role of pyridine derivatives in generating structurally diverse molecules. These studies not only expand the chemical space of heterocyclic compounds but also provide insights into the effect of substituents on reaction pathways (Maiti, Panja, & Bandyopadhyay, 2010).

Propriétés

IUPAC Name |

2-(dimethoxymethyl)pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-9(13-2)8-5-7(6-11)3-4-10-8/h3-6,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRAREFLIWNDPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC=CC(=C1)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(Furan-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2566162.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2566166.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2566168.png)

![diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2566170.png)

![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)